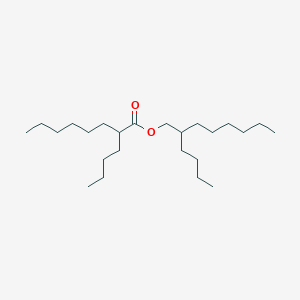![molecular formula C10H16O2 B14242536 8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene CAS No. 391612-66-1](/img/structure/B14242536.png)
8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene: is a chemical compound with the molecular formula C10H16O2. It is a member of the spiroketal family, characterized by a spiro-connected dioxaspirodecane ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are typically used.
Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvents: Solvents like dichloromethane or toluene are commonly employed
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include ethanol, methanol, and acetone
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to various biological processes
Comparación Con Compuestos Similares
8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene can be compared with other similar compounds, such as:
8,8-Dimethyl-1,4-dioxaspiro[4.5]decane: Similar spiroketal structure but different functional groups.
7,9-Dimethyl-1,4-dioxaspiro[4.5]decane: Lacks the double bond present in this compound.
8,8-Dimethyl-1,4-dioxaspiro[4.5]dec-6-ene: Different position of the double bond
These comparisons highlight the unique structural features and potential applications of this compound.
Propiedades
Número CAS |
391612-66-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
8,8-dimethyl-7,9-dioxaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C10H16O2/c1-9(2)11-7-10(8-12-9)5-3-4-6-10/h3-4H,5-8H2,1-2H3 |
Clave InChI |
OXZBKLVPNCFJJK-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2(CC=CC2)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


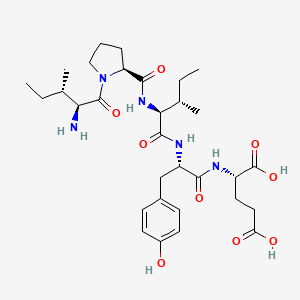
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
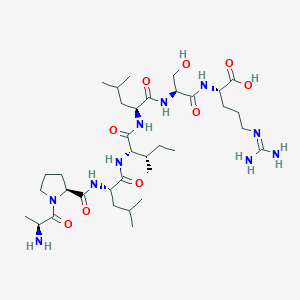
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
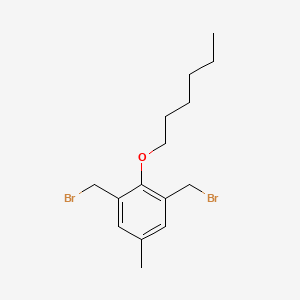
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
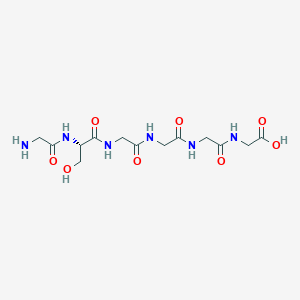
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
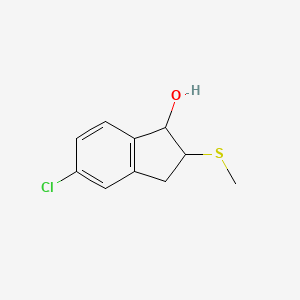
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
